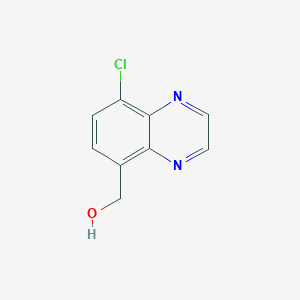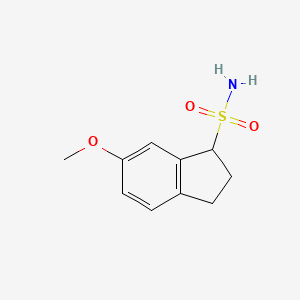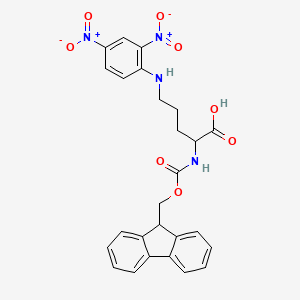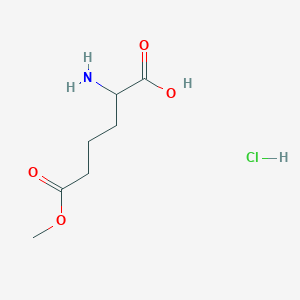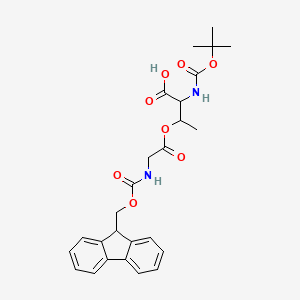
Boc-Thr(Fmoc-Gly)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Thr(Gly-Fmoc)-OH is a compound used in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) group, a threonine (Thr) residue, a glycine (Gly) residue, and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is typically used as a building block in the synthesis of peptides, where the Boc and Fmoc groups serve as protecting groups for the amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Gly-Fmoc)-OH involves several steps:
Protection of Threonine: Threonine is first protected with a Boc group. This is typically done by reacting threonine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling with Glycine: The Boc-protected threonine is then coupled with glycine, which is protected with an Fmoc group. This coupling is usually carried out using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product, Boc-Thr(Gly-Fmoc)-OH, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Boc-Thr(Gly-Fmoc)-OH follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Boc-Thr(Gly-Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under specific conditions. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the Fmoc group is removed using basic conditions, such as treatment with piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents such as DIC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from the reactions of Boc-Thr(Gly-Fmoc)-OH are deprotected amino acids and peptides, which can be further used in peptide synthesis.
科学的研究の応用
Boc-Thr(Gly-Fmoc)-OH has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins. The protecting groups (Boc and Fmoc) allow for selective deprotection and coupling, facilitating the synthesis of complex peptides.
Biology: Peptides synthesized using Boc-Thr(Gly-Fmoc)-OH are used in biological studies to understand protein structure and function.
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of peptide-based materials and products, such as cosmetics and biomaterials.
作用機序
The mechanism of action of Boc-Thr(Gly-Fmoc)-OH involves the selective protection and deprotection of amino acids during peptide synthesis. The Boc group protects the threonine residue from unwanted reactions, while the Fmoc group protects the glycine residue. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
類似化合物との比較
Boc-Thr(Gly-Fmoc)-OH can be compared with other similar compounds used in peptide synthesis:
Boc-Thr(Gly-Z)-OH: This compound uses a benzyloxycarbonyl (Z) group instead of an Fmoc group. The Z group is removed under different conditions (hydrogenation) compared to the Fmoc group (basic conditions).
Boc-Thr(Gly-Bzl)-OH: This compound uses a benzyl (Bzl) group instead of an Fmoc group. The Bzl group is also removed under different conditions (hydrogenation) compared to the Fmoc group.
The uniqueness of Boc-Thr(Gly-Fmoc)-OH lies in its use of the Fmoc group, which allows for mild deprotection conditions and compatibility with a wide range of coupling reagents and conditions.
特性
分子式 |
C26H30N2O8 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C26H30N2O8/c1-15(22(23(30)31)28-25(33)36-26(2,3)4)35-21(29)13-27-24(32)34-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,30,31) |
InChIキー |
FKRTXLMOZHWXCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


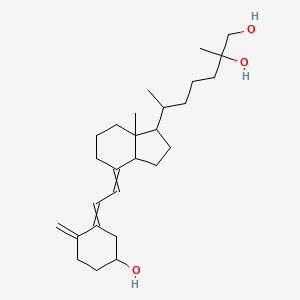
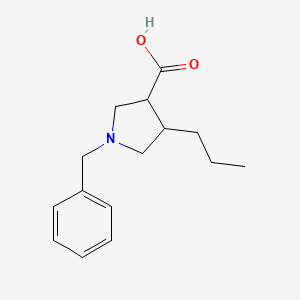
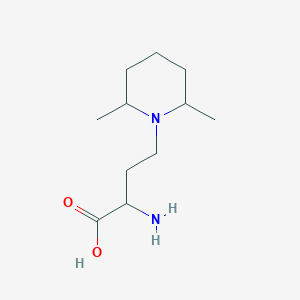
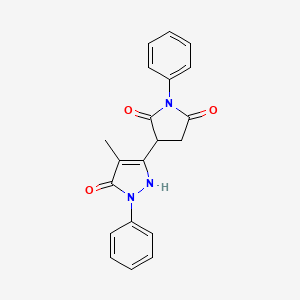

![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)
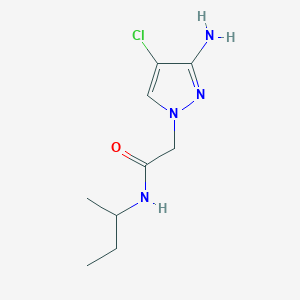
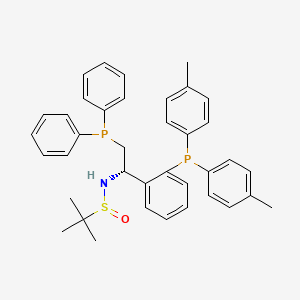
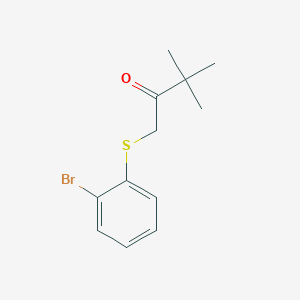
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
